2,7-Dimethyl-1-naphthaldehyde
CAS No.:
Cat. No.: VC17194209
Molecular Formula: C13H12O
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12O |
---|---|
Molecular Weight | 184.23 g/mol |
IUPAC Name | 2,7-dimethylnaphthalene-1-carbaldehyde |
Standard InChI | InChI=1S/C13H12O/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-8H,1-2H3 |
Standard InChI Key | SRTLIZFELKGWOB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2C=O)C |
Introduction
2,7-Dimethyl-1-naphthaldehyde is an organic compound belonging to the naphthalene family, characterized by the presence of an aldehyde functional group attached to a naphthalene ring system. This compound is notable for its potential applications in organic synthesis and as an intermediate in the production of various chemical products. The systematic name reflects its structure, indicating two methyl groups located at the 2 and 7 positions of the naphthalene moiety, and an aldehyde group (-CHO) at position 1.
Chemical Reactions and Applications
2,7-Dimethyl-1-naphthaldehyde participates in various chemical reactions typical of aldehydes, such as nucleophilic addition and condensation reactions. These reactions are influenced by the electron-donating effects of the methyl groups, which can stabilize intermediates formed during these processes. The compound finds applications in organic synthesis and as an intermediate in the production of various chemical products.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of 2,7-dimethyl-1-naphthaldehyde during synthesis and characterization processes. These methods provide valuable information about the molecular structure and functional groups present in the compound.
Data Table: Mass Spectrometry Data for Related Naphthalene Derivatives
Compound | Molecular Ion (m/z) | Major Fragments (m/z) |
---|---|---|
2-Hydroxymethyl-7-methylnaphthalene | 172 (M+) | 157, 154, 143, 141, 129, 128, 115 |
7-Methyl-2-naphthoic acid methyl ester | 200 (M+) | 185, 169, 155, 141, 115 |
1,2-Dihydroxy-1-hydro-7-methyl-2-naphthoic acid methyl ester | 234 (M+) | 216, 200, 184, 175, 169, 157, 141, 129, 115 |
Note: The table provides mass spectrometry data for compounds related to 2,7-dimethyl-1-naphthaldehyde, highlighting the fragmentation patterns typical of naphthalene derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume